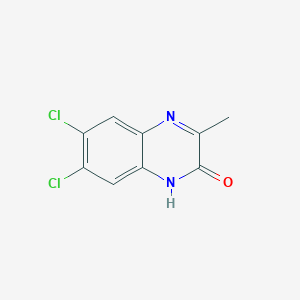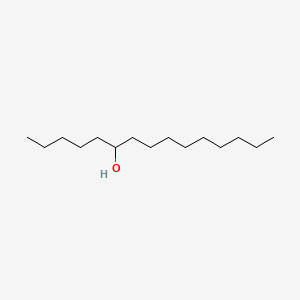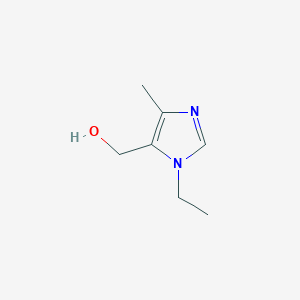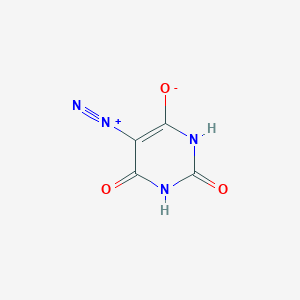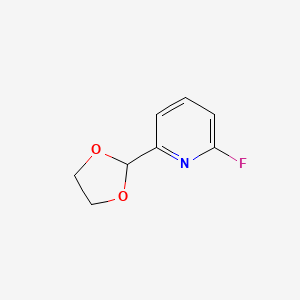
2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE is an organic compound with the molecular formula C8H8FNO2. It is characterized by the presence of a dioxolane ring fused to a fluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE typically involves the reaction of 6-fluoropyridine with a dioxolane derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its reactivity, allowing it to participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[1,3]Dioxolan-2-yl-4-fluoropyridine
- 2-[1,3]Dioxolan-2-yl-5-fluoropyridine
- 2-[1,3]Dioxolan-2-yl-3-fluoropyridine
Uniqueness
2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical properties and reactivity. This positional difference can lead to variations in biological activity and industrial applications compared to its analogs .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-6-fluoropyridine |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
OHYTXCKVXJMLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


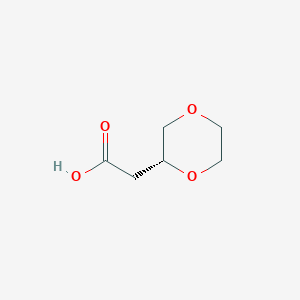
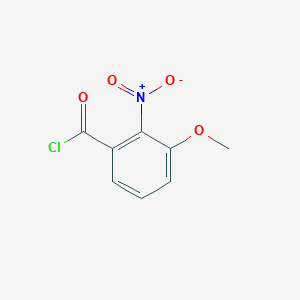
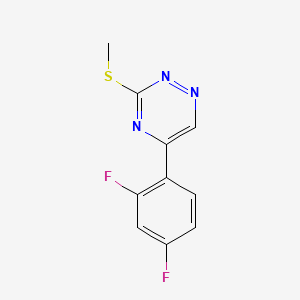
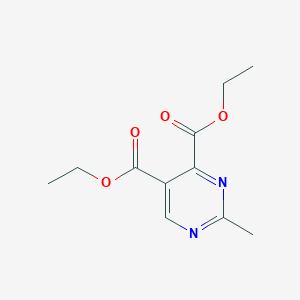
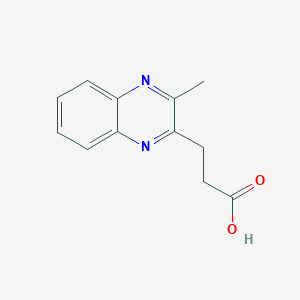
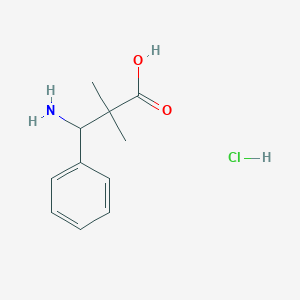


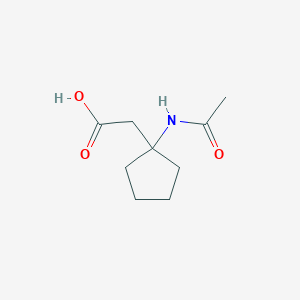
![[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone](/img/structure/B8754411.png)
